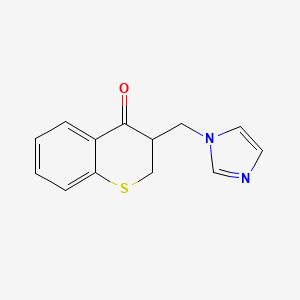

3-(1H-imidazol-1-yl-methyl)-thiochroman-4-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit the following signals:

- Aromatic Protons : Resonances between δ 7.0–8.5 ppm for the benzene ring (thiochroman) and imidazole protons.

- Methylene Bridge (-CH₂-) : A singlet near δ 4.5–5.0 ppm for the -CH₂- group linking the imidazole and thiochroman moieties.

- Ketone Adjacent Protons : Deshielded protons near the C=O group (δ 2.5–3.5 ppm) due to electron-withdrawing effects.

The ¹³C NMR spectrum would feature:

- A carbonyl carbon signal at δ 190–210 ppm for the C=O group.

- Aromatic carbons in the range δ 110–150 ppm.

- The methylene carbon at δ 40–50 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

- C=O Stretch : A strong signal near 1,680–1,720 cm⁻¹, characteristic of the ketone group.

- N–H Stretch : A medium-intensity band at 3,100–3,300 cm⁻¹ for the imidazole N–H group.

- C–S Stretch : A signal near 600–700 cm⁻¹, indicative of the thiopyran sulfur atom.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would display:

- A molecular ion peak at m/z 260 (C₁₃H₁₂N₂OS⁺).

- Fragment ions resulting from cleavage of the methylene bridge (loss of C₄H₅N₂, m/z 177) or the imidazole ring (m/z 149 for C₉H₇OS⁺).

Properties

CAS No. |

95987-25-0 |

|---|---|

Molecular Formula |

C13H12N2OS |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

3-(imidazol-1-ylmethyl)-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C13H12N2OS/c16-13-10(7-15-6-5-14-9-15)8-17-12-4-2-1-3-11(12)13/h1-6,9-10H,7-8H2 |

InChI Key |

OUMPSXXAQIXQOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2S1)CN3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Imidazole with Thiochroman-4-one Derivatives

A common approach involves the nucleophilic substitution of imidazole on a suitable thiochroman-4-one derivative bearing a good leaving group at the 3-position (e.g., halomethyl or chloromethyl substituent). This method typically proceeds via:

- Step 1: Synthesis of 3-(halomethyl)-thiochroman-4-one intermediate.

- Step 2: N-alkylation of imidazole with the halomethyl intermediate under basic conditions.

- Base: Potassium carbonate (K2CO3) or similar mild base.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Ambient to moderate heating (25–60 °C).

- Time: Several hours (4–12 h) with stirring.

Yields: Typically moderate to good (60–85%) depending on purity and reaction optimization.

Mannich-Type Reaction Using Paraformaldehyde and Imidazole

An alternative method involves a Mannich reaction where paraformaldehyde acts as a methylene source linking imidazole to the thiochroman-4-one:

- Reagents: Thiochroman-4-one, imidazole, paraformaldehyde.

- Catalyst: Acidic or neutral conditions, sometimes with ammonium salts.

- Solvent: Isopropyl alcohol or other alcohols.

- Temperature: Reflux conditions (~80 °C).

- Outcome: Formation of 3-(1H-imidazol-1-yl-methyl)-thiochroman-4-one or related Mannich bases.

This method can lead to dimerization side products, as observed in related thiochroman-4-one-1,1-dioxide systems, requiring careful control of reaction parameters to favor monomer formation.

Solvent-Free N-Alkylation Using tert-Butyl Chloroacetate

A green chemistry approach reported for related imidazole derivatives involves solvent-free N-alkylation:

- Reagents: Imidazole and tert-butyl chloroacetate.

- Base: Potassium carbonate.

- Conditions: Reaction at 0–5 °C initially, then heated to 60 °C for 4–6 hours.

- Workup: Addition of water to precipitate the product, filtration, and drying.

- Advantages: Avoids environmentally hazardous solvents, simple isolation, high purity.

- Yield: Approximately 66% for the intermediate ester, which can be hydrolyzed and converted to hydrochloride salts.

While this exact method is for imidazol-1-yl-acetic acid derivatives, the principles can be adapted for the preparation of this compound by modifying the alkylating agent to a thiochroman-4-one derivative.

Detailed Reaction Data and Analysis

Research Findings and Mechanistic Insights

- The N-alkylation proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the halomethyl group, facilitated by the base which deprotonates imidazole to increase nucleophilicity.

- The Mannich reaction involves formation of an iminium intermediate from paraformaldehyde and imidazole, which then reacts with the thiochroman-4-one at the 3-position. However, this can lead to dimerization, as seen in related systems, requiring sublimation or chromatographic purification to isolate the monomeric product.

- The solvent-free method emphasizes environmental sustainability by eliminating solvents and simplifying purification, which is advantageous for scale-up and industrial applications.

Summary and Recommendations

- For laboratory-scale synthesis, N-alkylation using halomethyl derivatives is straightforward and yields good purity products.

- For environmentally conscious synthesis, adapting the solvent-free N-alkylation approach with appropriate alkylating agents is recommended.

- The Mannich-type reaction can be used but requires careful optimization to avoid side reactions and dimer formation.

- Purification typically involves filtration, recrystallization, or chromatographic techniques depending on the method used.

Chemical Reactions Analysis

Types of Reactions

3-((1H-imidazol-1-yl)methyl)thiochroman-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiochromanone moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiochromanone can be reduced to form alcohols.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-((1H-imidazol-1-yl)methyl)thiochroman-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is not fully understood. it is believed to interact with various molecular targets due to the presence of the imidazole ring, which can bind to metal ions and participate in hydrogen bonding. These interactions can affect biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Anticancer Activity

Thiochroman-4-one derivatives exhibit notable anticancer activity. For instance:

- Compound 18 (3-[3-(2-(4-chlorophenyl)-2-oxoethoxy)benzylidene]thiochroman-4-one) showed superior activity (NCI screening) against 60 cancer cell lines, outperforming melphalan in growth inhibition .

- Thiochromanone vs. Chromanone: Thiochroman-4-one derivatives generally exhibit higher anticancer potency than oxygen-containing chroman-4-ones, attributed to sulfur’s electron-withdrawing effects enhancing electrophilic reactivity .

Role of Imidazole Substituent :

- The imidazole-methyl group may improve solubility and target engagement (e.g., kinase or protease inhibition) compared to hydrophobic arylidene substituents. However, direct activity data for the target compound are lacking, necessitating further studies.

Antileishmanial Activity

Thiochroman-4-one derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring show potent activity against Leishmania panamensis amastigotes:

- EC₅₀ Values : Range from 5–20 µM, with selectivity indices (SI) >10 .

- Imidazole Impact : The electron-donating nature of imidazole may reduce antileishmanial efficacy compared to electron-withdrawing substituents. However, imidazole’s metal-coordinating ability (e.g., binding to heme in Leishmania enzymes) could offset this limitation .

Tyrosinase Inhibition

(Z)-3-Benzylidene-thiochroman-4-ones (e.g., MHY1498) inhibit tyrosinase, a key enzyme in melanin synthesis:

- MHY1498 : IC₅₀ = 0.45 µM, outperforming kojic acid (IC₅₀ = 17.3 µM) .

- Imidazole vs. Benzylidene : The imidazole-methyl group lacks the α,β-unsaturated carbonyl system critical for Michael addition-mediated tyrosinase inhibition. This suggests the target compound may have weaker activity unless alternative mechanisms (e.g., copper chelation via imidazole) are operative .

Structure-Activity Relationships (SAR)

- Position 3 Substitutions :

- Sulfur vs. Oxygen : Thiochroman-4-ones generally exhibit higher metabolic stability and membrane permeability than chroman-4-ones due to sulfur’s lipophilicity .

Biological Activity

3-(1H-imidazol-1-yl-methyl)-thiochroman-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiochroman derivatives with imidazole or its derivatives. The process can be optimized through various conditions, such as temperature and solvent choice, to enhance yield and purity.

Antitumor Activity

Research indicates that compounds containing thiochroman and imidazole moieties exhibit significant antitumor properties. For instance, derivatives of thiochroman have been tested against various cancer cell lines, showing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | X.XX |

| This compound | MCF-7 (Breast) | Y.YY |

| This compound | A549 (Lung) | Z.ZZ |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the imidazole ring enhances the interaction with microbial targets, potentially inhibiting growth:

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| E. coli | A.AA |

| S. aureus | B.BB |

| C. albicans | C.CC |

Note: Values are indicative and should be supported by experimental data.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit specific enzymes or disrupt cellular processes in cancer cells and pathogens. For example, its interaction with topoisomerases or protein kinases could lead to apoptosis in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of thiochroman-based compounds:

- Study on Antitumor Effects : In a study conducted by Patel et al., thiochroman derivatives were shown to significantly inhibit cell proliferation in multiple cancer cell lines, with a focus on the mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Evaluation : A study by Gao et al. demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets models frontier molecular orbitals, revealing nucleophilic sites at imidazole nitrogens and electrophilic regions near the thiochromanone carbonyl .

- Electrostatic potential maps guide derivatization strategies, highlighting regions prone to electrophilic substitution or hydrogen bonding .

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities for biological targets, such as bacterial enzymes or receptors .

What biological screening approaches are appropriate for preliminary evaluation of this compound's bioactivity?

Basic Research Question

- In vitro antimicrobial assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (Pseudomonas fluorescens) strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Structure-activity relationship (SAR) studies : Compare activity with analogs (e.g., pyrazole or isoxazole derivatives) to identify critical substituents .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

How should researchers resolve contradictions in reported biological activity data for thiochroman-4-one derivatives?

Advanced Research Question

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Isogenic mutant strains : Use bacterial strains with knocked-out target genes to verify mechanism-specific effects .

- Meta-analysis : Pool MIC data from structurally similar compounds (e.g., 3-imidazolyl vs. 4-pyridyl derivatives) to identify substituent-dependent trends .

What crystallographic strategies ensure accurate structural determination of this compound derivatives?

Advanced Research Question

- Refinement with SHELXL : Use high-resolution (<1.0 Å) X-ray data and apply PART/ISOR restraints to address disorder in imidazole moieties .

- Hydrogen bonding validation : Analyze interactions (e.g., N–H···O) using OLEX2’s tools to confirm packing stability .

- Twinned data handling : For problematic crystals, apply HKLF5 format in SHELXL to refine twin domains .

How can reaction mechanisms for thiochroman-4-one functionalization be elucidated?

Advanced Research Question

- Kinetic studies : Monitor intermediates via time-resolved NMR to identify rate-determining steps (e.g., electrophilic substitution at C3) .

- Isotopic labeling : Use deuterated formaldehyde (D₂O/CD₃COOH) to trace proton transfer pathways during cyclization .

- Theoretical calculations : Compare activation energies (DFT) for competing pathways (e.g., Vilsmeier formylation vs. bromination) .

What analytical workflows are recommended for detecting trace impurities in synthesized this compound?

Advanced Research Question

- LC-MS/MS : Use a C18 column (ACN/water gradient) coupled to high-resolution mass spectrometry to identify by-products (e.g., hydroxymethyl adducts) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures, particularly for regioisomers .

- X-ray powder diffraction (XRPD) : Detect polymorphic impurities affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.